molecular formula C15H16BClO3 B1591446 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid CAS No. 849062-21-1

4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Cat. No.: B1591446
CAS No.: 849062-21-1
M. Wt: 290.5 g/mol
InChI Key: FSGQMHRYHYNMCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid typically involves the reaction of 3,5-dimethylphenol with 3-chlorobenzyl chloride in the presence of a base to form the intermediate 4-(3’-Chlorobenzyloxy)-3,5-dimethylphenol. This intermediate is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(3’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(3’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid involves its ability to form covalent bonds with specific molecular targets. In Suzuki-Miyaura reactions, the boronic acid group reacts with halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through a series of oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and other applications .

Properties

IUPAC Name

[4-[(3-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BClO3/c1-10-6-13(16(18)19)7-11(2)15(10)20-9-12-4-3-5-14(17)8-12/h3-8,18-19H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGQMHRYHYNMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OCC2=CC(=CC=C2)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584497
Record name {4-[(3-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-21-1
Record name B-[4-[(3-Chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(3-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849062-21-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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